ethyl (2R)-2-(cyclopentylamino)butanoate
Description
Ethyl (2R)-2-(cyclopentylamino)butanoate is a chiral ester derivative characterized by a cyclopentylamino substituent at the second carbon of the butanoate backbone and an ethyl ester group. Its stereochemistry (R-configuration at C2) and cyclopentyl group contribute to unique physicochemical properties, such as lipophilicity and steric bulk, which influence its reactivity and biological interactions .
Properties
CAS No. |
876126-61-3 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl (2R)-2-(cyclopentylamino)butanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-10(11(13)14-4-2)12-9-7-5-6-8-9/h9-10,12H,3-8H2,1-2H3/t10-/m1/s1 |
InChI Key |
YTRHJKHXNQGZLA-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OCC)NC1CCCC1 |
Canonical SMILES |
CCC(C(=O)OCC)NC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amino Acid Derivative
One common method involves the synthesis from an amino acid derivative, specifically starting from $$ (2R)-2-aminobutyric $$ acid.
- $$ (2R)-2-aminobutyric $$ acid
- Cyclopentylamine
- Ethanol
- Acid catalyst (e.g., sulfuric acid)
-
- Mix $$ (2R)-2-aminobutyric $$ acid with ethanol in the presence of an acid catalyst.
- Heat the mixture under reflux to facilitate the formation of the ethyl ester.
-
- Add cyclopentylamine to the reaction mixture.
- Continue heating under reflux for several hours to ensure complete reaction.
- Monitor progress using thin-layer chromatography (TLC).
-
- Upon completion, cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane).
- Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude this compound.
Yield: Typically yields between 60-80% depending on reaction conditions.
Direct Alkylation Method
Another approach involves direct alkylation of a suitable precursor.
- Ethyl butyrate
- Cyclopentylamine
- Strong base (e.g., sodium hydride or potassium carbonate)
-
- Deprotonate cyclopentylamine using a strong base to generate the corresponding amide ion.
-
- Add ethyl butyrate to the deprotonated amine in a solvent such as dimethylformamide (DMF).
- Stir at elevated temperatures for several hours.
-
- After completion, quench the reaction with water and extract with an organic solvent.
- Purify using column chromatography.
Yield: This method can provide yields upwards of 70%.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the two preparation methods discussed:
| Method | Starting Materials | Reaction Type | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Amino Acid Derivative Synthesis | $$ (2R)-2-aminobutyric $$ acid, ethanol | Esterification + Coupling | 60-80 | Simple procedure; good for small-scale synthesis | Requires careful control of reaction conditions |
| Direct Alkylation | Ethyl butyrate, cyclopentylamine | Nucleophilic substitution | 70+ | Straightforward; fewer steps involved | Requires strong bases; potential side reactions |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(cyclopentylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-(cyclopentylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(cyclopentylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active (2R)-2-(cyclopentylamino)butanoic acid, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Effects: Cyclopentylamino vs. Amino and Phenyl Groups: Ethyl (2R,3R)-2-amino-3-phenylbutanoate combines amino and aromatic groups, making it a versatile building block for non-natural amino acids with applications in drug design .
Ester Group Variations: Ethyl vs.
Functional Group Reactivity: The triflate group in ethyl (R)-4-phenyl-2-triflatebutyrate () acts as a superior leaving group, enabling its use in Suzuki-Miyaura couplings, unlike the hydroxyl group in Ethyl (R)-2-hydroxy-4-phenylbutanoate, which requires activation for further reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
